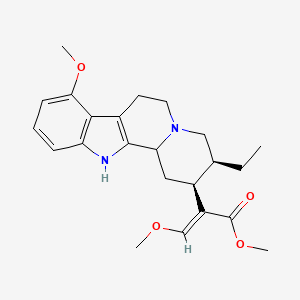
Mitragynine picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mitragynine picrate typically involves the extraction of mitragynine from kratom leaves, followed by its reaction with picric acid to form the picrate salt. The extraction of mitragynine can be achieved through various methods, including solvent extraction, accelerated solvent extraction (ASE), and ultrasound-assisted extraction (UAE) . The reaction with picric acid is usually carried out under controlled conditions to ensure the formation of the desired picrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of mitragynine from kratom leaves, followed by its conversion to the picrate salt. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Mitragynine picrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the mitragynine molecule, such as the indole ring and the methoxy group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of mitragynine, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Mitragynine picrate has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity of indole alkaloids. In biology, it is investigated for its effects on opioid receptors and its potential as a pain management agent . In medicine, this compound is explored for its potential in treating opioid withdrawal symptoms and as an alternative to traditional opioids . In industry, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Mitragynine picrate exerts its effects primarily through its interaction with opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) receptors . The compound binds to these receptors, leading to the activation of signaling pathways that result in analgesic and sedative effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to modulate the release of neurotransmitters and influence pain perception .
Comparaison Avec Des Composés Similaires
Mitragynine picrate is unique among indole alkaloids due to its specific interaction with opioid receptors and its potential therapeutic applications. Similar compounds include other alkaloids found in kratom, such as speciogynine, speciociliatine, and mitraciliatine . These compounds share structural similarities with mitragynine but differ in their pharmacological properties and effects on opioid receptors . This compound stands out due to its potent analgesic effects and its potential as an alternative to traditional opioids .
Propriétés
Formule moléculaire |
C23H30N2O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (E)-2-[(2S,3S)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19?/m1/s1 |
Clé InChI |
LELBFTMXCIIKKX-JLIIPWMNSA-N |
SMILES isomérique |
CC[C@@H]1CN2CCC3=C(C2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
SMILES canonique |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


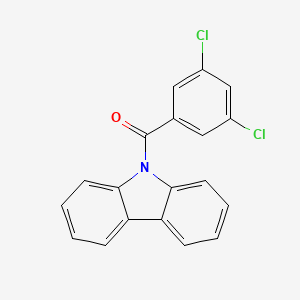
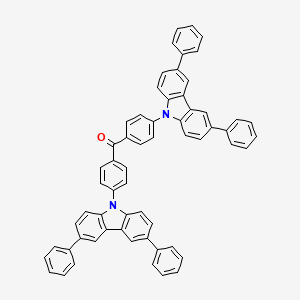

![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
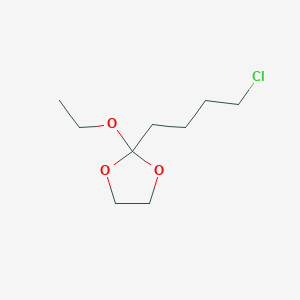
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)




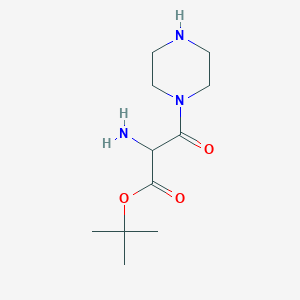

![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

